molecular formula C19H21NO3 B3983915 4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B3983915
M. Wt: 311.4 g/mol
InChI Key: OTMHMSOYWFJMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DMQX, is a synthetic compound that has been used extensively in scientific research. DMQX is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.

Mechanism of Action

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate, the natural ligand, from binding. This results in the inhibition of the receptor activity and the downstream signaling pathways. The blockade of AMPA receptors by this compound has been shown to affect various physiological and behavioral functions, including synaptic plasticity, learning and memory, pain perception, and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the brain and other tissues. In the brain, this compound blocks the AMPA receptor activity and inhibits the release of neurotransmitters such as dopamine, acetylcholine, and serotonin. This results in the modulation of synaptic plasticity, learning and memory, and drug addiction. This compound has also been shown to affect pain perception by blocking the AMPA receptors in the spinal cord and reducing the transmission of pain signals.

Advantages and Limitations for Lab Experiments

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for specific and controlled manipulation of the receptor activity. This compound is also stable and soluble in water, which makes it easy to handle and administer. However, there are some limitations to the use of this compound. It has a relatively short half-life, which requires frequent administration to maintain the blockade of the AMPA receptors. This compound is also not suitable for long-term studies due to its potential toxicity and side effects.

Future Directions

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively used in scientific research, and there are several future directions for its use. One potential direction is the development of more potent and selective AMPA receptor antagonists based on the structure of this compound. These compounds could be used to study the function of AMPA receptors in more detail and to develop new treatments for neurological disorders such as epilepsy and Alzheimer's disease. Another future direction is the use of this compound in combination with other drugs to study the interactions between different neurotransmitter systems and their effects on behavior and physiology. Finally, this compound could be used in the development of new pain medications that target the AMPA receptors in the spinal cord and reduce the transmission of pain signals.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research as a tool to study the function of AMPA receptors in the brain. AMPA receptors are involved in the fast excitatory neurotransmission in the central nervous system and play a critical role in synaptic plasticity, learning, and memory. This compound is used to block the AMPA receptor activity and study the physiological and behavioral effects of this blockade.

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-11-8-15-14(10-18(21)20-16(15)9-12(11)2)13-6-5-7-17(22-3)19(13)23-4/h5-9,14H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMHMSOYWFJMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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